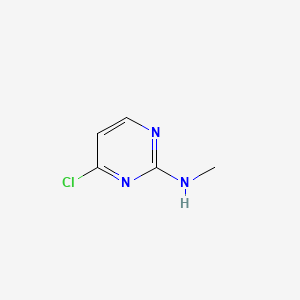
Diethyl 2-ethoxymalonate
Vue d'ensemble
Description
Diethyl 2-ethoxymalonate, also known as DEM or diethyl 2-(ethoxycarbonyl)-2-methyl malonate, is an organic compound. It is a derivative of diethyl malonate .
Synthesis Analysis
In experimental studies, Diethyl 2-ethoxymalonate has been used in the synthesis of barbital . A detailed procedure for the synthesis of a similar compound, ethyl methylmalonate, has been described in the literature .
Molecular Structure Analysis
The molecular formula of Diethyl 2-ethoxymalonate is C9H16O5 . The InChI code is 1S/C9H16O5/c1-4-12-7 (8 (10)13-5-2)9 (11)14-6-3/h7H,4-6H2,1-3H3 .
Applications De Recherche Scientifique
Diethyl 2-ethoxymalonate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: Diethyl 2-ethoxymalonate is a versatile reagent in organic synthesis, particularly in the formation of enolate ions which can undergo alkylation to produce monoalkylmalonic esters. This process is part of the broader malonic ester synthesis, a method used to synthesize carboxylic acids with various substituents .
Medicinal Chemistry: In medicinal chemistry, diethyl 2-ethoxymalonate derivatives are used in the synthesis of barbituric acid, a compound with sedative and hypnotic properties. The interaction of diethyl 2-ethoxymalonate with urea in the presence of sodium ethoxide is a key step in this synthesis .
Mass Spectrometry: The addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives, which are important for mass spectral analysis. This allows for the elucidation of molecular structures and compositions through mass spectrometry .
Mécanisme D'action
Target of Action
Diethyl 2-ethoxymalonate is a chemical compound with a molecular weight of 204.22 It’s known to participate in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
For instance, it can react with sodium ethoxide in toluene at 45-50°C . The specifics of its interaction with its targets would depend on the particular reaction and the other reactants involved.
Biochemical Pathways
Given its chemical reactivity, it’s plausible that it could be involved in various biochemical pathways depending on the specific reaction context .
Result of Action
It’s known that this compound can participate in chemical reactions, suggesting that its effects could be diverse depending on the specific reaction context .
Action Environment
It’s known that this compound should be stored in a dry room at normal temperature , suggesting that factors such as humidity and temperature could potentially influence its stability.
Safety and Hazards
Diethyl 2-ethoxymalonate is classified under GHS07 for safety. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
diethyl 2-ethoxypropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWYGMNGVBLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480012 | |
| Record name | Diethyl ethoxypropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethoxymalonate | |
CAS RN |
37555-99-0 | |
| Record name | Diethyl ethoxypropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)

![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)




